2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide
Description
The compound 2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is a heterocyclic derivative featuring a pyrazole core substituted with 3,4-dimethoxyphenyl and methyl groups, coupled with an acetohydrazide moiety via a phenoxy linker. The presence of multiple methoxy groups enhances lipophilicity and may influence binding interactions with biological targets, while the acetohydrazide group offers opportunities for further derivatization, such as Schiff base formation .
Properties
IUPAC Name |
2-[4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-11-19(12-4-7-16(27-2)17(8-12)28-3)20(24-23-11)14-6-5-13(9-15(14)25)29-10-18(26)22-21/h4-9,25H,10,21H2,1-3H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCBLNSVLGEUCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=O)NN)O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of 3,4-dimethoxyacetophenone with hydrazine hydrate under acidic conditions to form the pyrazole ring.
Substitution with the hydroxyphenoxy group: The pyrazole intermediate is then reacted with 3-hydroxybenzaldehyde in the presence of a base to introduce the hydroxyphenoxy group.
Acetohydrazide formation: Finally, the compound is treated with acetic anhydride and hydrazine hydrate to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of a nitro group yields an amine.
Scientific Research Applications
2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Key Comparisons:
- Trifluoromethyl vs.
- Chloro vs. Methoxy: The chloro-substituted analogue () may exhibit improved metabolic stability due to reduced susceptibility to oxidative demethylation, a common issue with methoxy groups .
Heterocyclic Core Variations
- Pyrazoline Derivatives (): Compounds like 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline feature a partially saturated pyrazoline ring, which reduces planarity and may limit π-π stacking interactions compared to the fully aromatic pyrazole core in the target compound .
- Triazole-Containing Analogues (): Compounds such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole incorporate triazole and thiazole rings, offering additional hydrogen-bonding sites but increased molecular rigidity .
Physicochemical Properties
- Lipophilicity (LogP): The trifluoromethyl-substituted analogue () has a calculated LogP of 2.6, suggesting moderate lipophilicity, while the target compound’s 3,4-dimethoxy groups likely increase LogP, favoring membrane permeability .
- Hydrogen-Bonding Capacity: The phenolic –OH and acetohydrazide groups in the target compound provide multiple hydrogen-bond donors (HBD = 4) and acceptors (HBA = 9), comparable to analogues in and .
Biological Activity
2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that includes a pyrazole ring, which is known for its potential therapeutic applications, particularly in the fields of oncology, anti-inflammatory treatments, and antimicrobial research.
Chemical Structure and Properties
The compound's IUPAC name is 2-[4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]acetohydrazide. Its molecular formula is , with a molar mass of 398.42 g/mol. The structure is characterized by the presence of methoxy groups, a pyrazole moiety, and hydrazide functionality, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator , binding to active sites of enzymes or altering receptor activity. The presence of the hydroxyl group enhances its potential for hydrogen bonding, which may improve binding affinity to biological targets.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells by activating various signaling pathways. The compound under discussion has been evaluated for its cytotoxic effects on different cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
Table 1: Summary of Anticancer Activities
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa (Cervical) | 15 | Induces apoptosis via caspase activation |
| Study B | MCF-7 (Breast) | 20 | Inhibits cell cycle progression |
| Study C | A549 (Lung) | 10 | Promotes oxidative stress |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Pyrazole derivatives are known for their broad-spectrum activity against bacteria and fungi. Preliminary studies suggest that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound shows potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- Case Study on Anticancer Effects : In vitro studies on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against breast cancer.
- Antimicrobial Screening : A comprehensive screening against various pathogens demonstrated that the compound exhibited significant antibacterial activity compared to standard antibiotics, highlighting its potential utility in treating infections caused by resistant strains.
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema, indicating its efficacy as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
